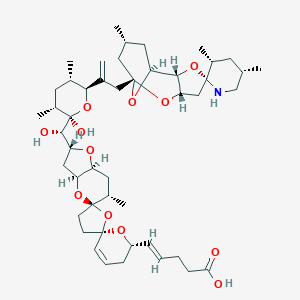![molecular formula C22H29N3O3Si B164359 [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane CAS No. 133908-22-2](/img/structure/B164359.png)
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs and therapies. This compound is a derivative of oxolane, which is a cyclic ether that is commonly used in organic synthesis. The addition of an azido group to the oxolane ring and a tert-butyl-diphenylsilane group to the methoxy group has resulted in a compound that exhibits unique properties and has potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane is not yet fully understood. However, studies have shown that the compound has the ability to interact with specific targets in the body, such as enzymes and receptors, which could lead to the development of new drugs and therapies.
Biochemische Und Physiologische Effekte
Studies have shown that [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane exhibits a range of biochemical and physiological effects. These effects include the inhibition of specific enzymes, modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane in lab experiments include its unique properties, which make it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane. These include:
1. Further studies to understand the mechanism of action of the compound and its potential applications in drug discovery and medicinal chemistry.
2. Investigation of the potential toxicity of the compound and the development of safer derivatives.
3. Exploration of the use of the compound in materials science, such as the development of new polymers and materials.
4. Investigation of the potential applications of the compound in the treatment of various diseases, such as cancer and infectious diseases.
In conclusion, [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in drug discovery, medicinal chemistry, and materials science.
Synthesemethoden
The synthesis of [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane involves the reaction of tert-butyl-diphenylsilane with 2,3-epoxy-5-methoxyoxolane in the presence of sodium azide. The reaction is carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted side products. The resulting compound is then purified using column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. The compound has been shown to exhibit unique properties that make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
133908-22-2 |
|---|---|
Produktname |
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane |
Molekularformel |
C22H29N3O3Si |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H29N3O3Si/c1-22(2,3)29(17-11-7-5-8-12-17,18-13-9-6-10-14-18)27-16-20-19(24-25-23)15-21(26-4)28-20/h5-14,19-21H,15-16H2,1-4H3/t19-,20+,21?/m0/s1 |
InChI-Schlüssel |
JWMZIFXSIPPIPE-MCOCGALXSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](CC(O3)OC)N=[N+]=[N-] |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)N=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)N=[N+]=[N-] |
Synonyme |
D-ERYTHRO-PENTOFURANOSIDE, METHYL 3-AZIDO-2,3-DIDEOXY-5-O-[(1,1-DIMETHYLETHYL)DIPHENYLSILYL]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



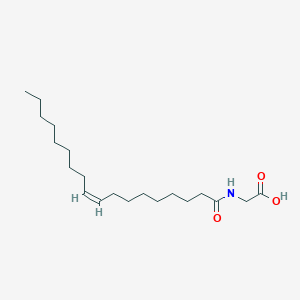
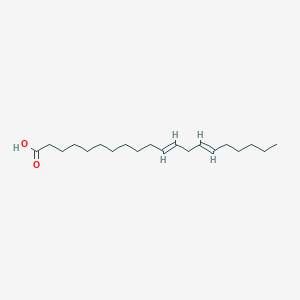
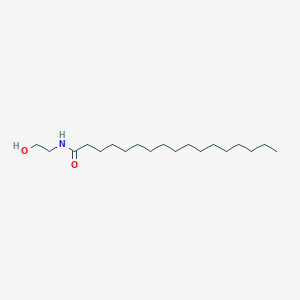
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
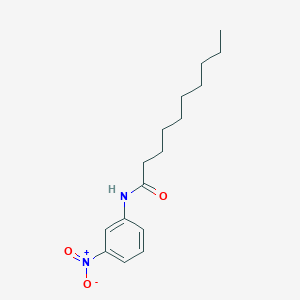
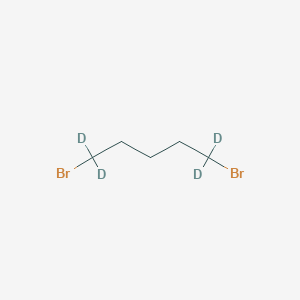
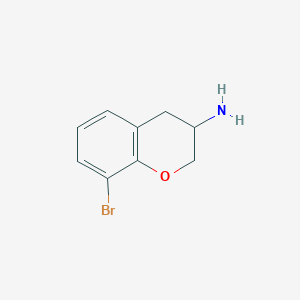
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
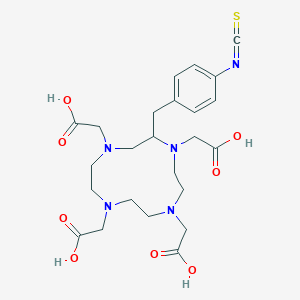
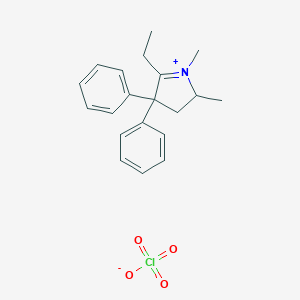
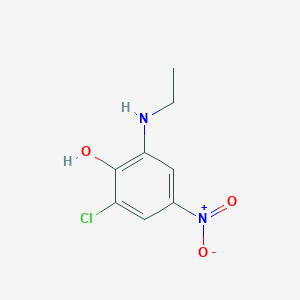
![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
